molecular formula CH4N2S B8810867 Ammonium rhodanide

Ammonium rhodanide

Cat. No. B8810867
M. Wt: 76.12 g/mol
InChI Key: SOIFLUNRINLCBN-UHFFFAOYSA-N
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Patent
US04234513

Procedure details

558 Parts of aniline, 479 parts of ammonium rhodanide and 78 parts of a 40% aqueous sodium bisulfite solution are introduced successively into 592 parts of a 37% aqueous hydrochloric acid. This reaction mixture is at first stirred for 8 hours at 80° C., then for 8 hours at 90° C., thereafter cooled to 20° C.; the precipitate formed is filtered off with suction, washed until neutral and dried. 888 Parts (corresponding to 97.4% of the theory) of phenyl thiourea are obtained, which product has a melting point in the range of from 148° to 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([SH:10])#[N:9].N.S(=O)(O)[O-].[Na+].Cl>>[C:2]1([NH:1][C:8]([NH2:9])=[S:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)S.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
at first stirred for 8 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 8 hours at 90° C.
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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